5-amino-1-methyl-1H-indazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

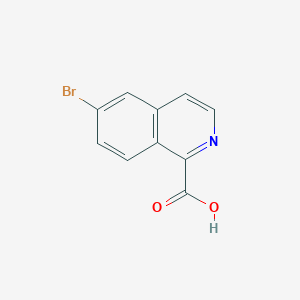

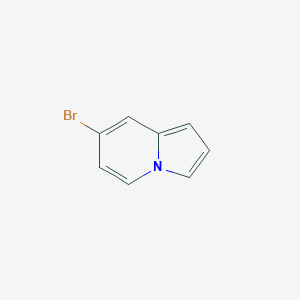

5-Amino-1-methyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . This compound is part of a class of molecules that have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of 5-amino-1-methyl-1H-indazole-3-carboxylic acid involves a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Aplicaciones Científicas De Investigación

Organic Synthesis

5-Amino-1-methyl-1H-indazole-3-carboxylic acid: is a versatile building block in organic synthesis. Its indazole core is a prevalent motif in many biologically active compounds. Researchers utilize this compound for constructing complex molecules through various synthetic routes, including cyclization reactions and substitutions that can introduce additional functional groups .

Pharmaceutical Development

This compound serves as a crucial intermediate in the pharmaceutical industry. It’s used in the synthesis of a wide range of drugs due to the indazole ring’s significance in medicinal chemistry. The indazole scaffold is associated with a variety of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .

Agrochemical Production

In agrochemistry, 5-amino-1-methyl-1H-indazole-3-carboxylic acid is employed to develop compounds that protect crops from pests and diseases. Its derivatives can be formulated into pesticides and herbicides, contributing to increased agricultural productivity .

Dyestuff and Pigment Industry

The compound’s ability to undergo facile reactions makes it a valuable precursor in the synthesis of dyes and pigments. Its derivatives can be tailored to produce a variety of colors and properties for industrial applications .

Biological Activity Research

Due to its diverse biological activities, this compound is extensively studied in biological research. It’s used to explore new treatments for diseases by acting on various biological targets. Its role in cancer research is particularly noteworthy, as it may lead to the development of new anticancer drugs .

Material Science

The indazole ring system found in 5-amino-1-methyl-1H-indazole-3-carboxylic acid is also explored in material science. It can be incorporated into polymers or small molecules that have potential applications in electronics, coatings, and advanced materials .

Direcciones Futuras

Indazole-containing derivatives, including 5-amino-1-methyl-1H-indazole-3-carboxylic acid, continue to be an active area of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and optimizing their pharmacological properties .

Mecanismo De Acción

CHK1 and CHK2 Kinases: These kinases play crucial roles in cell cycle regulation and DNA damage response. Inhibition, regulation, or modulation of CHK1 and CHK2 can impact cell survival and proliferation, making them relevant targets for cancer treatment .

Sphingosine-1 Phosphate Receptor-1 (S1P1): Activation of S1P1 maintains endothelial barrier integrity, while desensitization induces peripheral blood lymphopenia. The compound may interact with S1P1, affecting vascular function and immune responses .

Action Environment

Environmental factors (e.g., pH, temperature, co-administered drugs) impact the compound’s stability, efficacy, and safety. For instance, pH variations affect solubility and absorption.

: Indazole: a medicinally important heterocyclic moiety : 1H-Indazole-5-carboxylic acid

Propiedades

IUPAC Name |

5-amino-1-methylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,10H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLESLOSCZHFSOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-indazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)

![1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol](/img/structure/B1380760.png)